2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one
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Overview
Description
2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, a cyclobutyl-substituted diazepane ring, and a methylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Cyclobutyl Diazepane Formation: The cyclobutyl-substituted diazepane ring is synthesized through a series of reactions involving cyclobutylamine and other reagents.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the cyclobutyl diazepane under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylpropanone moiety.
Reduction: Reduction reactions could occur at the diazepane ring or the chlorophenoxy group.
Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one could have several applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)-2-methylpropan-1-one
- 2-(4-Chlorophenoxy)-1-(4-ethyl-1,4-diazepan-1-yl)-2-methylpropan-1-one
Uniqueness
The unique structural features of 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one, such as the cyclobutyl substitution on the diazepane ring, may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2/c1-19(2,24-17-9-7-15(20)8-10-17)18(23)22-12-4-11-21(13-14-22)16-5-3-6-16/h7-10,16H,3-6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBLTZJUTCIYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCN(CC1)C2CCC2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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